molecular formula C13H17N3O3S B2608580 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide CAS No. 241127-19-5

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide

Cat. No.: B2608580
CAS No.: 241127-19-5
M. Wt: 295.36
InChI Key: QLJSQCADIANHJF-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide is a complex organic compound that features a tert-butylsulfonyl group, a methoxyaniline moiety, and a methanimidoyl cyanide group

Preparation Methods

The synthesis of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butylsulfonyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with methanimidoyl cyanide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide involves its interaction with specific molecular targets and pathways. The tert-butylsulfonyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxyaniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific applications and reactivity profiles, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(2,3)20(17,18)12(9-14)16-15-10-5-7-11(19-4)8-6-10/h5-8,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJSQCADIANHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130832
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241127-19-5
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241127-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-methoxyphenyl)hydrazinylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.